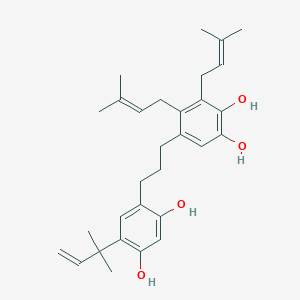

kazinol C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kazinol C ist eine 1,3-Diphenylpropan-Verbindung, die aus der Pflanze Broussonetia kazinoki gewonnen wird. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Eigenschaften, insbesondere im Bereich der Krebsforschung, Aufmerksamkeit erregt. This compound hat in hohen Konzentrationen gezeigt, dass es Apoptose in Dickdarmkrebszellen durch Aktivierung der AMP-aktivierten Proteinkinase (AMPK) induziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Kazinol C beinhaltet die Extraktion der Verbindung aus der Pflanze Broussonetia kazinoki. Der Extraktionsprozess umfasst typischerweise eine Lösungsmittelextraktion, gefolgt von einer chromatographischen Reinigung, um this compound von anderen in der Pflanze vorhandenen Polyphenolverbindungen zu isolieren .

Industrielle Produktionsverfahren

Die Verwendung fortschrittlicher chromatographischer Techniken und Lösungsmittelsysteme wäre unerlässlich, um this compound in ausreichenden Mengen für industrielle Anwendungen zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kazinol C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend für die Modifizierung der Verbindung, um ihre therapeutischen Eigenschaften zu verbessern oder ihr Verhalten unter verschiedenen Bedingungen zu untersuchen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und pH-Werte, um die gewünschten Ergebnisse zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen mit this compound gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten von this compound führen, während Reduktionsreaktionen zu dehydroxylierten Formen führen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige der bemerkenswerten Anwendungen umfassen:

Krebsforschung: this compound hat gezeigt, dass es die Apoptose in Dickdarmkrebszellen durch Aktivierung von AMPK induziert.

Autophagiemodulation: this compound stimuliert die Autophagie über eine durch das endoplasmatische Retikulum vermittelte Signalübertragung.

Diabetesforschung: this compound wurde gefunden, um Zytokin-induzierte β-Zellschädigung und die Entwicklung von Typ-1-Diabetes zu verhindern.

Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus. Einer der primären Mechanismen beinhaltet die Aktivierung der AMP-aktivierten Proteinkinase (AMPK), die eine entscheidende Rolle im zellulären Energiestoffwechsel spielt. Die Aktivierung von AMPK durch this compound führt zur Induktion von Apoptose in Krebszellen und zur Modulation der Autophagie durch die durch das endoplasmatische Retikulum vermittelte Entfaltungsproteinantwort-Signalübertragung .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Kazinol C is classified as a 1,3-diphenylpropane. Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Studies have demonstrated that this compound induces AMPK phosphorylation, leading to significant reductions in cancer cell viability and promoting apoptosis in various cancer cell lines, particularly HT-29 colon cancer cells .

Induction of Apoptosis

This compound has been shown to induce apoptosis in HT-29 colon cancer cells through several pathways:

- Cell Viability : At high concentrations (60–120 μM), this compound significantly increases cell death, while lower concentrations (<30 μM) have minimal effects .

- Mechanistic Insights : The induction of apoptosis is associated with the cleavage of poly(ADP-ribose) polymerase (PARP), a marker for apoptotic cell death, confirming its efficacy as an anticancer agent .

Inhibition of Cell Migration and Metastasis

This compound also inhibits migration and anchorage-independent growth of cancer cells:

- Migration Assays : In vitro studies revealed that this compound significantly reduces wound healing and migration in HT-29 cells, suggesting its potential to impede tumor metastasis .

- Anchorage-Independent Growth : this compound treatment led to a notable decrease in colony formation in soft agar assays, indicating its ability to suppress metastatic potential .

Autophagy Induction

Recent studies have identified this compound as an autophagy inducer at lower concentrations. This process is mediated through endoplasmic reticulum stress and unfolded protein response signaling pathways. The activation of autophagy serves as a cellular stress response, providing protection against apoptosis under certain conditions .

Case Studies and Research Findings

The following table summarizes key studies investigating the applications of this compound:

Clinical Implications

The findings surrounding this compound suggest its potential as a therapeutic agent for colorectal cancer and possibly other malignancies. Its dual role as an apoptosis inducer and an autophagy modulator positions it as a promising candidate for further clinical investigation.

Wirkmechanismus

Kazinol C exerts its effects through several molecular targets and pathways. One of the primary mechanisms involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK by this compound leads to the induction of apoptosis in cancer cells and modulation of autophagy through endoplasmic reticulum stress-mediated unfolded protein response signaling .

Vergleich Mit ähnlichen Verbindungen

Kazinol C gehört zu einer Gruppe von prenylierten Polyphenolverbindungen, die aus Broussonetia kazinoki isoliert wurden. Ähnliche Verbindungen umfassen Kazinol E, Kazinol F und Broussonol N. Während diese Verbindungen strukturelle Ähnlichkeiten aufweisen, ist this compound in seiner starken Fähigkeit, Apoptose zu induzieren und die Autophagie zu modulieren, einzigartig, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Referenzen

Eigenschaften

Molekularformel |

C30H40O4 |

|---|---|

Molekulargewicht |

464.6 g/mol |

IUPAC-Name |

5-[3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]propyl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol |

InChI |

InChI=1S/C30H40O4/c1-8-30(6,7)25-16-22(26(31)18-27(25)32)11-9-10-21-17-28(33)29(34)24(15-13-20(4)5)23(21)14-12-19(2)3/h8,12-13,16-18,31-34H,1,9-11,14-15H2,2-7H3 |

InChI-Schlüssel |

YCJJCTRPAGXWGX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCC1=C(C(=C(C=C1CCCC2=CC(=C(C=C2O)O)C(C)(C)C=C)O)O)CC=C(C)C)C |

Synonyme |

kazinol C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.